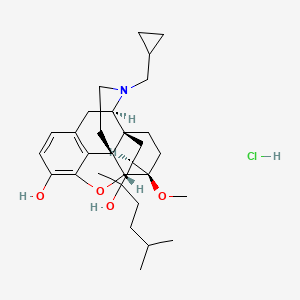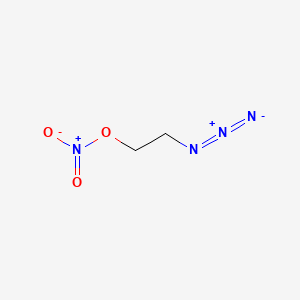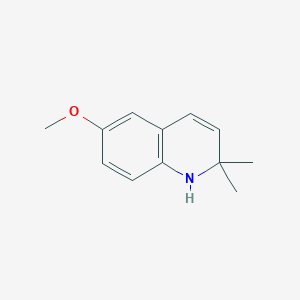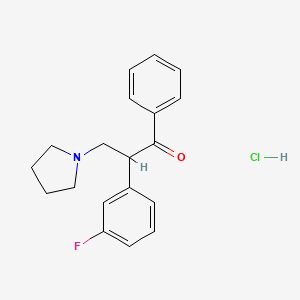
(Acryloyloxy)(triethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acryloyloxy)(triethyl)stannane is an organotin compound that features an acryloyloxy group attached to a triethylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(triethyl)stannane typically involves the reaction of acryloyl chloride with triethylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:
Acryloyl chloride+TriethylstannaneTriethylaminethis compound+Hydrochloric acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve continuous flow processes to ensure efficient and scalable production. Continuous flow processes are advantageous due to their ability to control reaction conditions precisely and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(Acryloyloxy)(triethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The acryloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acryloyloxy group under basic conditions.
Major Products Formed
Oxidation: Tin oxides and acrylate derivatives.
Reduction: Reduced tin species and acrylate derivatives.
Substitution: Substituted organotin compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(Acryloyloxy)(triethyl)stannane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biomedical Research: Organotin compounds, including this compound, are studied for their potential use in drug delivery systems and as anticancer agents.
Wirkmechanismus
The mechanism of action of (Acryloyloxy)(triethyl)stannane involves its interaction with molecular targets through its tin center and acryloyloxy group. The tin center can coordinate with various ligands, while the acryloyloxy group can undergo polymerization or other chemical transformations. These interactions can affect cellular pathways and molecular processes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.
Trimethyltin Chloride: A compound with a different alkyl group but similar chemical properties.
Methacryloyloxyethyltrimethylammonium Chloride: A related compound used in polymer synthesis.
Uniqueness
(Acryloyloxy)(triethyl)stannane is unique due to its combination of an acryloyloxy group and a triethylstannane moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in polymer chemistry and materials science, distinguishing it from other organotin compounds .
Eigenschaften
CAS-Nummer |
51248-79-4 |
|---|---|
Molekularformel |
C9H18O2Sn |
Molekulargewicht |
276.95 g/mol |
IUPAC-Name |
triethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h2H,1H2,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
NLTRLQSEZRUEGY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


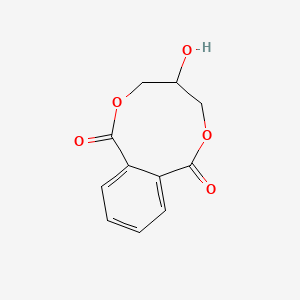

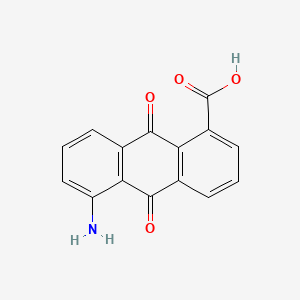
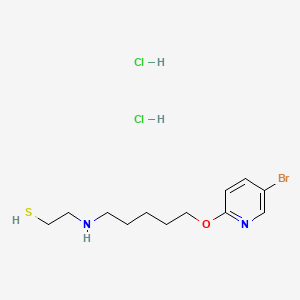


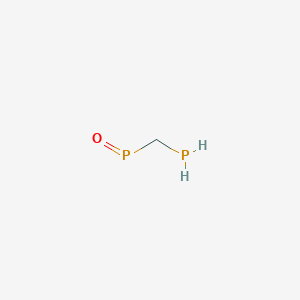
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)

![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
